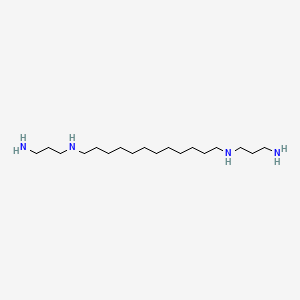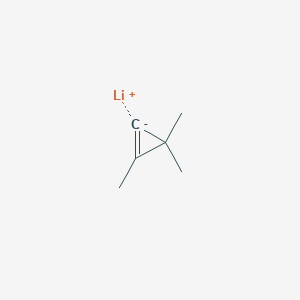
N-(Methanesulfonyl)-L-phenylalanyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methanesulfonyl)-L-phenylalanyl chloride is an organosulfur compound that features a methanesulfonyl group attached to an L-phenylalanyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Methanesulfonyl)-L-phenylalanyl chloride can be synthesized through the reaction of methanesulfonyl chloride with L-phenylalanine. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methanesulfonyl)-L-phenylalanyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The sulfonyl group can be reduced under specific conditions to yield the corresponding sulfide.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonate esters, or thioethers.
Reduction Reactions: Formation of sulfides.
Oxidation Reactions: Formation of sulfones.
Wissenschaftliche Forschungsanwendungen
N-(Methanesulfonyl)-L-phenylalanyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(Methanesulfonyl)-L-phenylalanyl chloride involves its reactivity as an electrophile. The methanesulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The compound can also interact with biological targets, such as enzymes, by forming covalent bonds with nucleophilic residues in the active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the phenylalanyl moiety.
Tosyl chloride: Another sulfonyl chloride with a toluene group instead of a methanesulfonyl group.
Benzenesulfonyl chloride: Features a benzene ring instead of a methanesulfonyl group.
Uniqueness
N-(Methanesulfonyl)-L-phenylalanyl chloride is unique due to the presence of both the methanesulfonyl and L-phenylalanyl groups, which confer specific reactivity and potential biological activity. This combination makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
63640-54-0 |
|---|---|
Molekularformel |
C10H12ClNO3S |
Molekulargewicht |
261.73 g/mol |
IUPAC-Name |
(2S)-2-(methanesulfonamido)-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
AKXYQEYWBQEDKN-VIFPVBQESA-N |
Isomerische SMILES |
CS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)Cl |
Kanonische SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)





![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)




